1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine involves several steps. One common method includes the sulfonylation of pyrrolidine with 5-fluoropyridine-3-sulfonyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding due to its unique structural features.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluoropyridine moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine can be compared with similar compounds such as:
1-(5-Chloropyridin-3-ylsulfonyl)pyrrolidin-2-amine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine: Contains a bromine atom, leading to different chemical and biological properties.
1-(5-Methylpyridin-3-ylsulfonyl)pyrrolidin-2-amine: The presence of a methyl group instead of a halogen can influence its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O2S/c10-7-4-8(6-12-5-7)16(14,15)13-3-1-2-9(13)11/h4-6,9H,1-3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLRXNHIEUHYFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN=CC(=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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